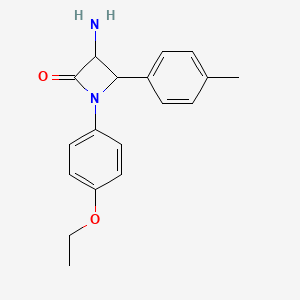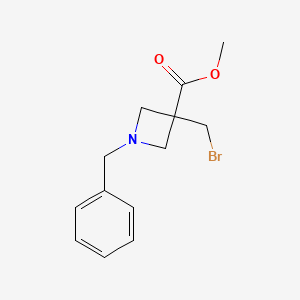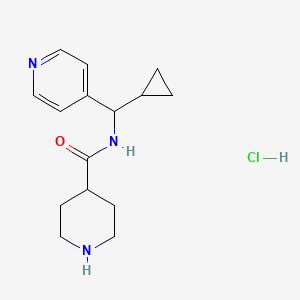
methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carbox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carbox is a complex organic compound with multiple functional groups, including azido, acetoxy, and benzyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective azidation, and glycosylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to minimize steps and maximize yield. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions involving the azido groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Reagents like NaN3 (Sodium azide) for azidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amines, while oxidation of hydroxyl groups would yield carbonyl compounds.
科学的研究の応用
Chemistry
In organic synthesis, this compound can be used as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the azido groups can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a building block for advanced materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, the azido groups could be involved in click chemistry reactions, forming stable triazole linkages with alkynes. The molecular targets and pathways would vary based on the specific bioactive derivatives synthesized from this compound.
類似化合物との比較
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carbox
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which allow for diverse chemical modifications and applications. Compared to similar compounds, it may offer unique reactivity and potential for the synthesis of novel bioactive molecules.
特性
分子式 |
C53H60N6O18 |
|---|---|
分子量 |
1069.1 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-hydroxyoxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C53H60N6O18/c1-31(60)66-29-38-42(68-25-34-17-9-5-10-18-34)44(69-26-35-19-11-6-12-20-35)41(57-59-55)52(74-38)76-47-46(70-27-36-21-13-7-14-22-36)49(71-28-37-23-15-8-16-24-37)53(77-48(47)51(64)65-4)75-43-39(30-67-32(2)61)73-50(63)40(56-58-54)45(43)72-33(3)62/h5-24,38-50,52-53,63H,25-30H2,1-4H3/t38-,39-,40-,41-,42-,43?,44-,45-,46+,47+,48+,49-,50?,52-,53-/m1/s1 |
InChIキー |
GAMSWNDEGKGKEM-HOCCTGLYSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)OC)OC3[C@H](OC([C@@H]([C@H]3OC(=O)C)N=[N+]=[N-])O)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OC(=O)C)OC2C(C(C(C(O2)C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)



![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)

![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)

![3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)


